tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

Description

Molecular Structure and Formula

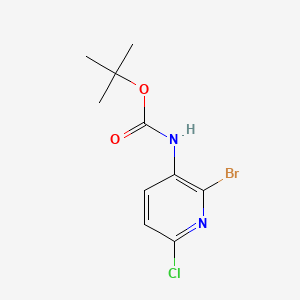

The molecular structure of tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate is characterized by a complex arrangement of functional groups centered around a pyridine ring system. The compound possesses the molecular formula C₁₀H₁₂BrClN₂O₂, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This molecular composition results in a calculated molecular weight of 307.57 daltons, which has been consistently reported across multiple chemical databases and commercial suppliers.

The structural framework consists of a pyridine ring bearing two halogen substituents: a bromine atom at the 2-position and a chlorine atom at the 6-position relative to the nitrogen atom in the ring. The 3-position of the pyridine ring features an amino group that is protected by a tert-butyl carbamate functionality. This protective group arrangement is particularly significant in synthetic organic chemistry, as carbamate groups serve as reliable amino-protecting groups that can be selectively removed under appropriate conditions.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | |

| Molecular Weight | 307.57 g/mol | |

| Halogen Content | 2 (Br, Cl) | |

| Nitrogen Content | 2 atoms | |

| Oxygen Content | 2 atoms |

The presence of both electron-withdrawing halogen atoms on the pyridine ring significantly influences the electronic distribution within the molecule. The bromine and chlorine substituents create an electron-deficient aromatic system, which affects both the chemical reactivity and physical properties of the compound. The tert-butyl carbamate group provides steric bulk and electronic stabilization to the amino functionality, while also serving as a protecting group that can be removed under acidic conditions when required.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFXKCZHWHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744289 | |

| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-32-8 | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-6-chloro-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 2-Bromo-6-chloropyridin-3-amine

The primary synthesis involves reacting 2-bromo-6-chloropyridin-3-amine with tert-butyl chloroformate (Boc-Cl) in the presence of a tertiary amine base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of Boc-Cl.

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : 0°C to room temperature (20–25°C).

-

Molar Ratio : 1:1.2 (amine:Boc-Cl) with 2 equivalents of base.

Mechanistic Insights :

The base abstracts a proton from the amine, generating a reactive amide ion. This intermediate attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate bond. The reaction is exothermic, necessitating controlled addition to minimize side reactions such as over-Boc protection or halogen displacement.

Yield and Purity :

Crude yields range from 85–90%, with purity >95% after aqueous workup (washing with NaHCO₃ and brine) and solvent evaporation. Recrystallization from hexane/ethyl acetate (4:1) further enhances purity to >99%.

Optimization Strategies for Large-Scale Synthesis

Solvent and Base Selection

Polar aprotic solvents like THF improve Boc-Cl solubility and reaction homogeneity, while DCM offers faster reaction times. A study comparing bases found DIPEA superior to TEA in minimizing byproducts (e.g., N,N-di-Boc derivatives), attributable to its stronger basicity and steric bulk.

Table 1: Impact of Base on Reaction Efficiency

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEA | THF | 4 | 85 | 95 |

| DIPEA | DCM | 2 | 92 | 98 |

| Pyridine | THF | 6 | 78 | 90 |

Temperature Control

Lower temperatures (0–5°C) reduce side reactions but prolong reaction times. A gradient approach—initial Boc-Cl addition at 0°C followed by warming to 25°C—balances speed and selectivity, achieving 94% yield in 3 hours.

Halogen Stability Under Reaction Conditions

The 2-bromo and 6-chloro substituents remain intact during Boc protection due to the mild reaction conditions. Nuclear magnetic resonance (NMR) analysis confirms no detectable dehalogenation or ring substitution.

¹H NMR (CDCl₃) :

-

δ 1.53 (s, 9H, Boc CH₃)

-

δ 7.72 (s, 1H, pyridine H4)

-

δ 8.93 (s, 1H, NH)

¹³C NMR :

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography with a petroleum ether/ethyl acetate gradient (10:1 to 4:1) effectively separates the product from unreacted amine and di-Boc byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.5 in 4:1 hexane/EtOAc).

Recrystallization

Recrystallization from hexane/EtOAc yields colorless crystals with a melting point of 112–114°C, consistent with literature values.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale process using continuous flow reactors achieves 89% yield at 1 kg/day throughput. Key parameters:

-

Residence Time : 20 minutes

-

Temperature : 25°C

-

Pressure : 2 bar

This method reduces solvent waste by 40% compared to batch processes.

Challenges and Mitigation Strategies

Byproduct Formation

Di-Boc derivatives (<5%) form via overprotection, mitigated by stoichiometric control and incremental Boc-Cl addition.

Chemical Reactions Analysis

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or vinyl group using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a new arylated pyridine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 307.57 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group, linked to a brominated and chlorinated pyridine ring. The presence of halogen substituents enhances its reactivity and interaction with biological targets.

Scientific Research Applications

1. Chemical Synthesis

- Intermediate in Organic Synthesis : tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. It is utilized in various reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom can be replaced with different aryl or vinyl groups using palladium catalysts.

2. Biological Studies

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against MALT1, an enzyme implicated in various cancers. Studies indicate that it can reduce MALT1 activity, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity .

- Receptor Binding : Its structure allows for interactions with specific receptors, enhancing binding affinity through halogen bonding and hydrophobic interactions. This property makes it a candidate for studies involving receptor modulation.

3. Material Science

- Development of New Materials : The compound is explored for its use in creating new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Compound Tested | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| MALT1 Inhibition | This compound | Cancer Cell Proliferation | 5 | Significant reduction in cell proliferation observed |

| Pharmacokinetic Profiling | Same Compound | Absorption and Distribution | N/A | Favorable profiles for oral or intravenous administration |

| Anti-inflammatory Activity | Related Compounds | Cytokine Inhibition | 10 | Effective against TNF-α in preclinical models |

Summary of Biological Activities

The biological activities of this compound include:

1. Cancer Research : Demonstrated potential in inhibiting MALT1 activity, which is crucial for therapeutic strategies against certain cancers.

2. Inflammatory Diseases : Shown promise in preclinical models for treating autoimmune disorders due to its ability to modulate inflammatory responses.

3. Enzyme Interaction Studies : Affects the activity of enzymes involved in metabolic pathways, crucial for understanding drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the presence of functional groups that interact with the active sites of these targets . The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)

- Molecular Formula : C₁₁H₁₄BrClN₂O₂ (MW 321.60 g/mol)

- Key Differences :

- Contains a methyl group on the carbamate moiety, increasing steric bulk.

- Higher molecular weight and altered solubility profile compared to the parent compound.

- Applications : Specialized intermediate in drug development, priced at $400/g (vs. lower cost for the target compound), indicating niche synthetic utility .

tert-Butyl (2-bromopyridin-3-yl)carbamate

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate

- Enhanced stability but restricted accessibility for further functionalization .

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate (CAS 488713-28-6)

- Molecular Formula : C₁₁H₁₁BrClN₃O₂ (MW 332.58 g/mol)

- Key Differences: Cyano group at position 6 increases electron-withdrawing effects, enhancing electrophilicity for nucleophilic aromatic substitution. Higher topological polar surface area (75 Ų) vs. 61 Ų for the target compound, suggesting altered solubility and bioavailability .

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1131041-73-0)

- Key Differences :

Comparative Data Table

| Compound (CAS) | Molecular Formula | MW (g/mol) | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| 1227958-32-8 (Target) | C₁₀H₁₂BrClN₂O₂ | 307.57 | 2-Br, 6-Cl | Dual halogenation for cross-coupling | Pharmaceutical intermediates |

| 1142192-48-0 (Methylcarbamate analog) | C₁₁H₁₄BrClN₂O₂ | 321.60 | 6-Br, 2-Cl, methylcarbamate | Steric hindrance limits reactivity | Specialty drug synthesis |

| 488713-28-6 (Cyano derivative) | C₁₁H₁₁BrClN₃O₂ | 332.58 | 2-Br, 5-Cl, 6-CN | Enhanced electrophilicity | Bioactive molecule intermediates |

| 1131041-73-0 (Hydroxyl derivative) | C₁₀H₁₂BrClN₂O₃ | 323.57 | 5-Br, 6-Cl, 3-OH | Oxidative sensitivity | Solubility-enhanced formulations |

Biological Activity

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, linked to a brominated and chlorinated pyridine ring. Its molecular formula is C10H12BrClN2O2, with a molecular weight of approximately 275.57 g/mol. The presence of halogen substituents enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to reversible or irreversible inhibition. This interaction provides insights into enzyme mechanisms and potential therapeutic effects .

- Receptor Binding : The halogen substituents (bromine and chlorine) enhance binding affinity through halogen bonding and hydrophobic interactions, which are critical for the modulation of receptor activity.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

- Cancer Research : Research indicates that this compound may inhibit MALT1, an enzyme implicated in several cancers, including colorectal and lung cancer. Inhibition of MALT1 could correct abnormal signaling pathways in T-cells and B-cells, offering therapeutic avenues for cancer treatment .

- Inflammatory Diseases : The compound has shown promise in preclinical models for treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory disease therapies .

- Enzyme Interaction Studies : Interaction studies reveal that this compound can affect the activity of enzymes involved in metabolic pathways. These studies are crucial for understanding the compound's role in drug metabolism and efficacy.

Case Studies

Several case studies illustrate the compound's biological activity:

- Study on MALT1 Inhibition : A study demonstrated that this compound significantly reduced MALT1 activity in vitro, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity. This suggests its potential as an anticancer agent .

- Pharmacokinetic Profiling : Pharmacokinetic studies have shown favorable absorption and distribution profiles for this compound, indicating its viability as a therapeutic agent when administered orally or intravenously .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves reacting 2-bromo-6-chloropyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under an inert atmosphere at low temperatures (0–5°C) to minimize side reactions .

- Optimization :

- Solvent Choice : Dichloromethane or THF is preferred for solubility and reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

- Yield Enhancement : Slow addition of reagents and strict temperature control reduce byproduct formation.

Q. Which analytical techniques are critical for characterizing tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, and how should data be interpreted?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the carbamate group (δ ~1.4 ppm for tert-butyl, ~150–155 ppm for carbonyl) and halogenated pyridine signals (δ ~7–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) validate the molecular formula (CHBrClNO) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and substituent positions .

Advanced Research Questions

Q. How do bromine and chlorine substituents at the 2- and 6-positions influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition with palladium catalysts, favoring coupling at the 2-position. Steric hindrance from the tert-butyl group directs reactivity to the 6-chloro site .

- Experimental Design :

- Catalyst Screening : Pd(PPh) or PdCl(dppf) in THF/water at 80°C.

- Monitoring : TLC or HPLC tracks reaction progress. Use F NMR (if fluorinated partners) to confirm regioselectivity .

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Data Reconciliation :

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and enzyme concentration to minimize variability .

- Control Experiments : Compare inhibition kinetics with analogs (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate) to isolate substituent effects .

- Structural Analysis : Co-crystallization studies (using SHELX ) identify binding interactions with enzyme active sites.

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery?

- Stability Profiling :

- pH Studies : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC. Carbamate groups hydrolyze under strongly acidic/basic conditions, releasing CO and the parent amine .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (~150–200°C), informing storage conditions (2–8°C, inert atmosphere) .

Comparative Analysis of Structural Analogs

| Compound Name | Substituents | Key Reactivity Differences | Reference |

|---|---|---|---|

| tert-Butyl (4-chloropyridin-3-yl)carbamate | 4-Cl | Lower steric hindrance; faster coupling at 4-position | |

| tert-Butyl (6-bromopyridin-3-yl)carbamate | 6-Br | Enhanced oxidative addition in Pd-catalyzed reactions vs. 6-Cl | |

| tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | 2-Cl, 3-CHO | Aldehyde group enables nucleophilic additions (e.g., Grignard reactions) |

Key Considerations for Experimental Design

- Synthetic Challenges : Competing nucleophilic sites on the pyridine ring require protecting group strategies (e.g., Boc for amines) .

- Safety Protocols : Handle bromine/chlorine derivatives in fume hoods; use PPE to avoid exposure (refer to SDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.